EGFR Kinase Inhibition Potency of 4-Anilinoquinazoline Scaffold Compared to Substituted Analogs
While direct kinase inhibition data for ethyl 4-anilino-2-quinazolinecarboxylate is not publicly available, its activity can be inferred from the class-level SAR. The most potent 4-anilinoquinazolines achieve IC50 values of approximately 20 nM against EGFR in biochemical assays [1]. In contrast, 6-alkoxy-4-anilinoquinazoline derivatives have been reported with IC50 values below 0.10 µM [2], and specific 2-aryl-4-anilinoquinazoline sulfonamide hybrids can reach IC50 = 51.2 nM [3]. This suggests that the unsubstituted ethyl 4-anilino-2-quinazolinecarboxylate may exhibit moderate EGFR inhibition, potentially less potent than optimized derivatives but representing a valuable starting point for chemical biology studies.
| Evidence Dimension | EGFR kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; inferred from class SAR |
| Comparator Or Baseline | Potent 4-anilinoquinazolines: IC50 ≈ 20 nM; 6-alkoxy-4-anilinoquinazolines: IC50 < 0.10 µM; 2-aryl-4-anilinoquinazoline sulfonamide (10b): IC50 = 51.2 ± 0.97 nM |
| Quantified Difference | Target compound likely falls within the micromolar to sub-micromolar range for EGFR inhibition based on structural similarity to the core scaffold. |
| Conditions | Biochemical kinase assays with recombinant EGFR |
Why This Matters
Selecting the unsubstituted scaffold enables structure-activity relationship studies to map the effect of specific substitutions on potency, guiding lead optimization efforts.
- [1] Green, L. R., et al. (1996). Specific inhibition of epidermal growth factor receptor tyrosine kinase by 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters. View Source
- [2] Zhang, Y. M., et al. (2004). Synthesis and SAR of potent EGFR/erbB2 dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(1), 111-114. View Source
- [3] Kamel, M. G., et al. (2024). Discovery of new sulfonamide-tethered 2-aryl-4-anilinoquinazolines as the first-in-class dual carbonic anhydrase and EGFR inhibitors. International Journal of Biological Macromolecules, 279, 135010. View Source
